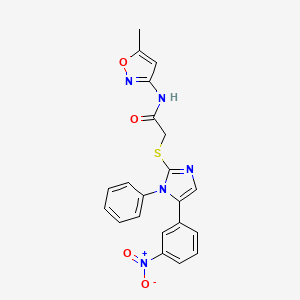

N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Descripción

This compound features a thioacetamide backbone (-S-CH2-C(=O)-NH-) linking two heterocyclic moieties: a 5-methylisoxazole group and a 1-phenyl-5-(3-nitrophenyl)-1H-imidazole core. The structure is characterized by:

- Thioether linkage, which may influence metabolic stability compared to ether or amine analogs.

Synthesis likely involves coupling a 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol with a chloroacetamide derivative of 5-methylisoxazole, analogous to methods in and .

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4S/c1-14-10-19(24-30-14)23-20(27)13-31-21-22-12-18(25(21)16-7-3-2-4-8-16)15-6-5-9-17(11-15)26(28)29/h2-12H,13H2,1H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZJXFBEKUYIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

The compound features multiple functional groups, including isoxazole, imidazole, and thioacetamide, which contribute to its diverse biological activities. Its molecular formula is and it belongs to the class of thioacetamides and heterocyclic compounds.

Synthesis Pathways

The synthesis of N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves several key steps:

- Formation of the Isoxazole Ring:

- Cyclization reactions involving β-keto esters and hydroxylamine under acidic or basic conditions.

- Synthesis of the Imidazole Ring:

- Condensation reactions between dicarbonyl compounds and amines, often using ammonium acetate as a catalyst.

- Introduction of the Nitro Group:

- Nitration of an aromatic compound using concentrated nitric acid and sulfuric acid.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide exhibits significant antimicrobial properties. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.039 mg/mL |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

Studies have also explored the anticancer potential of this compound, particularly its ability to inhibit specific cancer cell lines. The mechanism often involves:

- Inhibition of Enzymatic Activity:

- The compound may inhibit enzymes critical for cancer cell proliferation.

- Modulation of Signal Transduction Pathways:

- It can influence pathways that regulate cell growth and apoptosis.

The mechanisms through which N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide exerts its effects include:

-

Enzyme Interaction:

- Binding to specific enzymes to either inhibit or activate their functions.

-

Receptor Modulation:

- Interacting with cell surface receptors to alter cellular responses.

- Influencing Cellular Pathways:

Case Studies

Several case studies have highlighted the efficacy of N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide in various biological contexts:

- A study demonstrated its antibacterial activity against Staphylococcus aureus, showcasing significant inhibition zones compared to control groups .

- Another investigation focused on its antifungal properties against Candida albicans, revealing promising results that warrant further exploration into its therapeutic applications.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares a thioacetamide scaffold with multiple analogs but differs in substituents and heterocyclic cores. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on structure.

Substituent Effects on Reactivity and Bioactivity

- Nitro vs.

- Heterocyclic Core Differences: The imidazole core (target) vs. triazinoindole () or thiadiazole () alters conjugation and steric profiles.

- Thioether vs. Ether Linkages: Thioacetamide (target) may confer higher metabolic stability than ether-linked analogs (e.g., phenoxyacetamides in ) due to reduced susceptibility to hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.